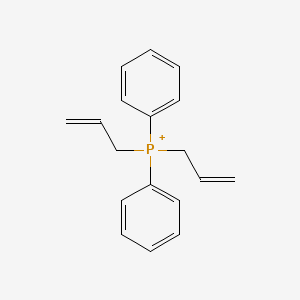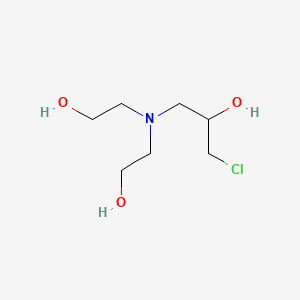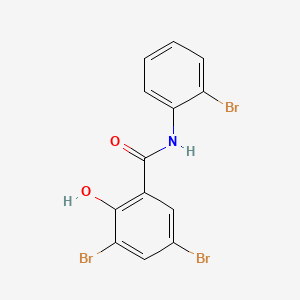
2',3,5-Tribromosalicylanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3,5-Tribromosalicylanilide is a derivative of salicylanilide, characterized by the presence of bromine atoms at the 2’, 3, and 5 positions of the salicylate moiety and at the 4 position of the anilide moiety . This compound is known for its antimicrobial properties and has been used in various applications, including as a bacteriostatic agent in detergents and disinfectants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2’,3,5-Tribromosalicylanilide is typically synthesized through the direct bromination of salicylanilide. The reaction is carried out in aqueous acetic acid at temperatures ranging from 50 to 55 degrees Celsius or in water containing an emulsifier at 50 to 65 degrees Celsius . The bromination process involves the addition of bromine to the salicylanilide molecule, resulting in the formation of the tribrominated product.
Industrial Production Methods: On an industrial scale, the production of 2’,3,5-Tribromosalicylanilide follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and controlled bromine addition can enhance the efficiency of the process. The final product is typically purified through recrystallization or other suitable methods to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,3,5-Tribromosalicylanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of bromine atoms.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 2’,3,5-Tribromosalicylanilide with different functional groups replacing the bromine atoms .
Applications De Recherche Scientifique
2’,3,5-Tribromosalicylanilide has been extensively studied for its antimicrobial properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies related to microbial inhibition and as a tool for investigating biological pathways.
Medicine: As an antimicrobial agent in formulations for treating infections.
Industry: In the production of disinfectants, detergents, and other antimicrobial products.
Mécanisme D'action
The antimicrobial activity of 2’,3,5-Tribromosalicylanilide is primarily due to its ability to disrupt microbial cell membranes. The bromine atoms enhance the compound’s lipophilicity, allowing it to integrate into the lipid bilayer of microbial cells, leading to cell lysis and death. The compound may also inhibit specific enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
- 3,5-Dibromosalicylanilide
- 4,2’,4’-Trichloro-2-hydroxydiphenyl ether
- Hexachlorophene
Comparison: 2’,3,5-Tribromosalicylanilide is unique due to the specific positioning of the bromine atoms, which enhances its antimicrobial properties compared to other halogenated salicylanilides. For instance, 3,5-Dibromosalicylanilide lacks the additional bromine atom at the 2’ position, which may reduce its efficacy. Similarly, 4,2’,4’-Trichloro-2-hydroxydiphenyl ether, while effective, has a different mechanism of action and spectrum of activity .
Propriétés
Numéro CAS |
4214-44-2 |
|---|---|
Formule moléculaire |
C13H8Br3NO2 |
Poids moléculaire |
449.92 g/mol |
Nom IUPAC |
3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-5-8(12(18)10(16)6-7)13(19)17-11-4-2-1-3-9(11)15/h1-6,18H,(H,17,19) |
Clé InChI |
RRNVCFJANVOCCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)

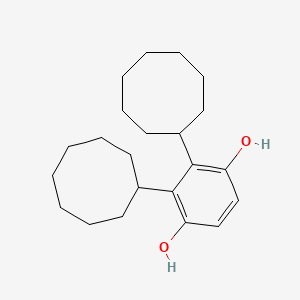
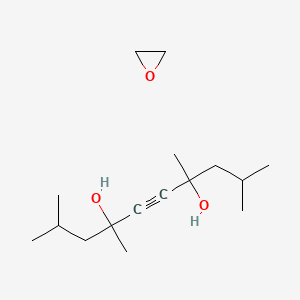

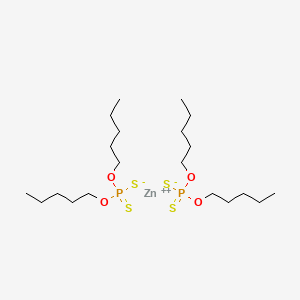

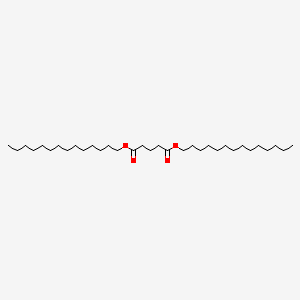
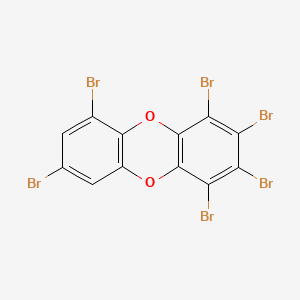
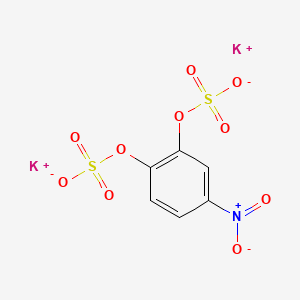
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
